molecular formula C30H29N3O6 B6286261 Fmoc-D-His(MBom)-OH CAS No. 2389078-38-8

Fmoc-D-His(MBom)-OH

Cat. No. B6286261
CAS RN: 2389078-38-8
M. Wt: 527.6 g/mol
InChI Key: ZJJYOCFDPUIRQS-MUUNZHRXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-D-His(MBom)-OH is an amino acid derivative of the amino acid histidine that is widely used in peptide synthesis and other laboratory experiments. It is a versatile compound that has a wide range of applications in biochemistry and physiology. Fmoc-D-His(MBom)-OH is a derivative of histidine and is composed of a methylbenzyloxycarbonyl (MBom) group attached to the nitrogen atom of the histidine side chain. The MBom group increases the acidity of the histidine side chain by decreasing the pKa of the histidine side chain. This makes Fmoc-D-His(MBom)-OH a useful reagent for peptide synthesis and other laboratory experiments.

Mechanism of Action

The mechanism of action of Fmoc-D-His(Fmoc-D-His(MBom)-OH)-OH is based on the fact that the Fmoc-D-His(MBom)-OH group decreases the pKa of the histidine side chain. This decreases the acidity of the histidine side chain, which makes it easier to study enzyme-substrate interactions and protein folding. Additionally, the Fmoc-D-His(MBom)-OH group can be used to introduce conformational constraints into proteins, which can be used to study the effects of different conformations on the folding of proteins.
Biochemical and Physiological Effects
The biochemical and physiological effects of Fmoc-D-His(Fmoc-D-His(MBom)-OH)-OH are largely dependent on the application in which it is used. In peptide synthesis, Fmoc-D-His(Fmoc-D-His(MBom)-OH)-OH can be used to synthesize peptides that contain histidine residues. In enzyme-substrate interactions, the Fmoc-D-His(MBom)-OH group can be used to decrease the acidity of the histidine side chain, making it easier to study the interactions between the enzyme and the substrate. Additionally, the Fmoc-D-His(MBom)-OH group can be used to introduce conformational constraints into proteins, which can be used to study the effects of different conformations on the folding of proteins.

Advantages and Limitations for Lab Experiments

The main advantage of Fmoc-D-His(Fmoc-D-His(MBom)-OH)-OH is that it can be used to synthesize peptides that contain histidine residues. Additionally, the Fmoc-D-His(MBom)-OH group can be used to decrease the acidity of the histidine side chain, making it easier to study enzyme-substrate interactions and protein folding. The main limitation of Fmoc-D-His(Fmoc-D-His(MBom)-OH)-OH is that it is not suitable for use in all laboratory experiments, as the Fmoc-D-His(MBom)-OH group can interfere with the binding of other molecules to the histidine side chain.

Future Directions

There are a number of potential future directions for the use of Fmoc-D-His(Fmoc-D-His(MBom)-OH)-OH. One potential direction is the development of new peptides that contain histidine residues and can be used in drug discovery and development. Additionally, the Fmoc-D-His(MBom)-OH group could be used to study the effects of different conformations on the folding of proteins. Another potential direction is the use of the Fmoc-D-His(MBom)-OH group to study the effects of different conformations on enzyme-substrate interactions. Additionally, the Fmoc-D-His(MBom)-OH group could be used to create peptide-based drugs that target specific disease states. Finally, the Fmoc-D-His(MBom)-OH group could be used to study the effects of different conformations on the binding of other molecules to the histidine side chain.

Synthesis Methods

Fmoc-D-His(Fmoc-D-His(MBom)-OH)-OH is synthesized using a two-step process. The first step involves the reaction of the amino acid histidine with the methylbenzyloxycarbonyl (Fmoc-D-His(MBom)-OH) group. This reaction is typically conducted in aqueous solution and requires the use of a base such as sodium hydroxide or potassium hydroxide. The Fmoc-D-His(MBom)-OH group is then attached to the nitrogen atom of the histidine side chain. The second step of the synthesis involves the attachment of the Fmoc group to the nitrogen atom of the histidine side chain. This is typically done using a coupling reagent such as N-hydroxybenzotriazole (HOBt).

Scientific Research Applications

Fmoc-D-His(Fmoc-D-His(MBom)-OH)-OH has a wide range of applications in scientific research. It is commonly used in peptide synthesis, as it allows for the synthesis of peptides that contain histidine residues. It is also used in the study of enzyme-substrate interactions, as the Fmoc-D-His(MBom)-OH group increases the acidity of the histidine side chain, making it easier to study the interactions between the enzyme and the substrate. Additionally, Fmoc-D-His(Fmoc-D-His(MBom)-OH)-OH is used in the study of protein folding, as the Fmoc-D-His(MBom)-OH group can be used to introduce conformational constraints into proteins.

properties

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[1-[(4-methoxyphenyl)methoxymethyl]imidazol-4-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H29N3O6/c1-37-22-12-10-20(11-13-22)16-38-19-33-15-21(31-18-33)14-28(29(34)35)32-30(36)39-17-27-25-8-4-2-6-23(25)24-7-3-5-9-26(24)27/h2-13,15,18,27-28H,14,16-17,19H2,1H3,(H,32,36)(H,34,35)/t28-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJJYOCFDPUIRQS-MUUNZHRXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)COCN2C=C(N=C2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)COCN2C=C(N=C2)C[C@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H29N3O6
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

527.6 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[1-[(4-methoxyphenyl)methoxymethyl]imidazol-4-yl]propanoic acid

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